Cas no 2171188-76-2 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid)

3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2,2,3-trimethylbutanoic acid moiety and a methoxypropanamido side chain, which contribute to enhanced stability and controlled reactivity during solid-phase peptide synthesis. The Fmoc protecting group ensures selective deprotection under mild basic conditions, while the chiral center at the 2-position maintains stereochemical integrity. This compound is particularly valuable for introducing constrained, non-natural amino acid residues into peptide sequences, enabling the study of conformational effects in bioactive peptides. Its optimized solubility in common organic solvents facilitates efficient coupling in automated synthesis protocols.
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid structure
2171188-76-2 structure
Product Name:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid
CAS No:2171188-76-2
MF:C26H32N2O6
MW:468.542087554932
CID:5791043
PubChem ID:165570538
Update Time:2025-10-30

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1571351
    • 2171188-76-2
    • 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2,2,3-trimethylbutanoic acid
    • 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid
    • Inchi: 1S/C26H32N2O6/c1-25(2,23(30)31)26(3,4)28-22(29)21(15-33-5)27-24(32)34-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,27,32)(H,28,29)(H,30,31)/t21-/m0/s1
    • InChI Key: HBSUVUQINZTJGS-NRFANRHFSA-N
    • SMILES: OC(C(C)(C)C(C)(C)NC([C@H](COC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

Computed Properties

  • Exact Mass: 468.22603674g/mol
  • Monoisotopic Mass: 468.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 114Ų

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid Pricemore >>

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Additional information on 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid

Comprehensive Analysis of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid (CAS No. 2171188-76-2)

In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid (CAS No. 2171188-76-2) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in drug discovery and biotechnology applications. Researchers are increasingly focusing on this compound for its role in creating complex peptide structures, which are pivotal in developing targeted therapies for diseases like cancer and autoimmune disorders.

The molecular structure of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid features an Fmoc group, a cornerstone in modern peptide chemistry. This protective group ensures selective deprotection during synthesis, a feature highly valued in combinatorial chemistry and high-throughput screening. With the rise of AI-driven drug design and computational chemistry, the demand for such specialized intermediates has surged, as they enable precise modifications to peptide backbones, enhancing binding affinity and metabolic stability.

One of the most searched questions in peptide synthesis forums is: "How does the Fmoc strategy compare to Boc in SPPS?" This compound exemplifies the advantages of the Fmoc/t-butyl strategy, including milder deprotection conditions and compatibility with acid-labile side chains. Its trimethylbutanoic acid moiety further contributes to steric hindrance, reducing racemization risks—a critical factor in chiral drug development. These attributes align with the growing emphasis on green chemistry, as the compound minimizes harsh reagent use.

Recent publications highlight its utility in peptide-based vaccines, a hot topic since the COVID-19 pandemic. The methoxypropanamido segment enhances solubility, addressing a common challenge in hydrophobic peptide delivery—a frequent search query among formulation scientists. Moreover, its CAS No. 2171188-76-2 is increasingly indexed in patent databases for GPCR-targeting therapeutics, reflecting industry trends toward personalized medicine.

From a synthetic perspective, the compound’s 2,2,3-trimethylbutanoic acid group introduces unique conformational constraints. This property is exploited in cyclic peptide design, another trending area in oncological research. Analytical techniques like HPLC-MS and NMR confirm its high purity (>98%), meeting stringent requirements for GMP-compliant manufacturing—a key concern for regulatory submissions.

Environmental scientists also scrutinize such compounds for biodegradability. Studies indicate that the Fmoc-protected intermediates exhibit favorable degradation profiles compared to older generations, resonating with the pharmaceutical industry’s shift toward sustainable APIs. This aligns with frequent searches on "eco-friendly peptide synthesis" in academic databases.

In conclusion, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2,2,3-trimethylbutanoic acid represents a nexus of innovation across drug development, materials science, and environmental chemistry. Its multifaceted applications—from nanocarrier systems to bioorthogonal chemistry—ensure its continued relevance in both academic and industrial research landscapes.

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